Cas no 1821828-71-0 ((3r)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid)

(3r)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (3r)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoic acid
- EN300-1913675
- 1821828-71-0
- (3r)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid
-
- Inchi: 1S/C10H11BrO3/c1-6-2-3-7(8(11)4-6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)/t9-/m1/s1
- InChI Key: JUKASROCAJFQHV-SECBINFHSA-N
- SMILES: BrC1C=C(C)C=CC=1[C@@H](CC(=O)O)O
Computed Properties
- Exact Mass: 257.98916g/mol
- Monoisotopic Mass: 257.98916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
- XLogP3: 1.6
(3r)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1913675-0.25g |
(3R)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoic acid |
1821828-71-0 | 0.25g |
$1525.0 | 2023-09-17 | ||
Enamine | EN300-1913675-0.05g |
(3R)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoic acid |
1821828-71-0 | 0.05g |
$1393.0 | 2023-09-17 | ||
Enamine | EN300-1913675-5g |
(3R)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoic acid |
1821828-71-0 | 5g |
$4806.0 | 2023-09-17 | ||
Enamine | EN300-1913675-10g |
(3R)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoic acid |
1821828-71-0 | 10g |
$7128.0 | 2023-09-17 | ||
Enamine | EN300-1913675-1.0g |
(3R)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoic acid |
1821828-71-0 | 1g |
$1658.0 | 2023-06-02 | ||
Enamine | EN300-1913675-0.1g |
(3R)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoic acid |
1821828-71-0 | 0.1g |
$1459.0 | 2023-09-17 | ||
Enamine | EN300-1913675-10.0g |
(3R)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoic acid |
1821828-71-0 | 10g |
$7128.0 | 2023-06-02 | ||
Enamine | EN300-1913675-1g |
(3R)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoic acid |
1821828-71-0 | 1g |
$1658.0 | 2023-09-17 | ||
Enamine | EN300-1913675-0.5g |
(3R)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoic acid |
1821828-71-0 | 0.5g |
$1591.0 | 2023-09-17 | ||
Enamine | EN300-1913675-5.0g |
(3R)-3-(2-bromo-4-methylphenyl)-3-hydroxypropanoic acid |
1821828-71-0 | 5g |
$4806.0 | 2023-06-02 |
(3r)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid Related Literature
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
Additional information on (3r)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid
Chemical Profile of (3R)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic Acid (CAS No. 1821828-71-0)
(3R)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid, identified by the CAS number 1821828-71-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a chiral center and a brominated aromatic ring, presents unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of (3R)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid consists of a propanoic acid moiety substituted with a (3R)-configured hydroxyl group and an aromatic ring bearing both bromine and methyl substituents. This combination of functional groups enhances its reactivity, making it a versatile building block for the synthesis of more complex molecules. The presence of the (3R) stereocenter is particularly noteworthy, as stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from structurally diverse scaffolds. The compound (3R)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid has been explored in several research studies for its potential applications in medicinal chemistry. Its unique structural features make it a promising candidate for further investigation in the design of new drugs targeting various diseases.
One of the key areas where this compound has shown promise is in the synthesis of enzyme inhibitors. Enzyme inhibition is a fundamental strategy in drug design, aimed at modulating biological pathways by blocking the activity of specific enzymes. The chiral hydroxyl group and the aromatic ring system of (3R)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid provide multiple sites for interaction with enzymatic active sites, making it an attractive scaffold for developing potent inhibitors.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with various pathological conditions. By designing molecules that specifically inhibit kinase activity, researchers aim to develop treatments that can effectively modulate these pathways.
The bromine substituent on the aromatic ring of (3R)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid also contributes to its utility as a synthetic intermediate. Brominated aromatic compounds are frequently used in pharmaceutical synthesis due to their reactivity and ability to undergo various chemical transformations. These transformations can be leveraged to introduce additional functional groups or to modify existing ones, allowing for the creation of structurally diverse derivatives.
In addition to its applications in drug development, this compound has been investigated for its role in materials science. The unique combination of functional groups makes it a potential candidate for designing advanced materials with specific properties. For instance, its ability to participate in polymerization reactions could lead to the development of novel polymers with enhanced mechanical or thermal properties.
The stereochemical purity of (3R)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid is another critical factor that contributes to its value in research and development. Chiral purity is essential for ensuring that pharmaceutical compounds exhibit the desired biological activity without unwanted side effects. The (3R) configuration ensures that the compound behaves predictably in biological systems, making it a reliable starting material for further derivatization.
Current research efforts are focused on optimizing synthetic routes to produce larger quantities of this compound while maintaining high levels of enantiomeric purity. Advances in catalytic methods and asymmetric synthesis have made it possible to achieve high yields and selectivity, which are crucial for industrial-scale production. These advancements not only improve the cost-effectiveness of producing intermediates like (3R)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid but also enhance the overall efficiency of drug discovery programs.
The future prospects for this compound are promising, with ongoing studies exploring its potential applications in various fields. As our understanding of biological pathways continues to expand, new opportunities will arise for utilizing structurally diverse compounds like (3R)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid in therapeutic interventions. Its versatility as a synthetic intermediate ensures that it will remain a valuable asset in both academic research and industrial applications.
1821828-71-0 ((3r)-3-(2-Bromo-4-methylphenyl)-3-hydroxypropanoic acid) Related Products
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)




